molecular formula C13H18N2O3 B5793280 N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide

N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide

Cat. No. B5793280
M. Wt: 250.29 g/mol
InChI Key: UWOVTEZYSGKBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide, also known as EPN, is a chemical compound that belongs to the family of nitroaromatic pesticides. It was first synthesized in 1952 and has been used as an insecticide to control various pests in crops, vegetables, and fruits. EPN has also been used as a veterinary medicine to treat parasitic infections in animals. In recent years, EPN has gained attention as a potential tool for scientific research due to its unique properties.

Mechanism of Action

N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing prolonged stimulation of the postsynaptic receptor. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide depend on the concentration and duration of exposure. At low concentrations, N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide may cause mild symptoms such as tremors and convulsions. At higher concentrations, it can cause paralysis and death. N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has also been shown to affect the reproductive system of some insects and can inhibit the growth and development of larvae.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective acetylcholinesterase inhibitor, making it a useful tool for studying the nervous system. It is also relatively stable and can be stored for long periods without degradation. However, N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has some limitations, including its toxicity to humans and other animals. It also has a short half-life in the environment, which can limit its effectiveness as a pesticide.

Future Directions

There are several future directions for research on N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new pesticides based on the structure of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide. Researchers are also investigating the use of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide as a potential treatment for parasitic infections in humans and animals. Additionally, N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide may have applications in the development of new drugs for neurological disorders such as Alzheimer's disease. Overall, N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has the potential to be a valuable tool for scientific research and may have important applications in medicine and agriculture.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-ethylpropylamine in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide. The synthesis of N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide is a complex process that requires careful handling of chemicals and equipment.

Scientific Research Applications

N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has been used in scientific research to study the nervous system of insects and other invertebrates. It acts as an acetylcholinesterase inhibitor, which means that it blocks the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and paralysis of the insect. N-(1-ethylpropyl)-4-methyl-3-nitrobenzamide has also been used to study the effects of acetylcholinesterase inhibitors on the behavior and physiology of various organisms.

properties

IUPAC Name

4-methyl-3-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-7-6-9(3)12(8-10)15(17)18/h6-8,11H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOVTEZYSGKBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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